Benzyl-(2,3,4-trimethoxy-benzyl)-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-10-9-14(16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYGEYFQNOYZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC2=CC=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354344 | |
| Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-80-5 | |
| Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Design for Benzyl 2,3,4 Trimethoxy Benzyl Amine and Analogues
Established Synthetic Pathways to Benzyl-(2,3,4-trimethoxy-benzyl)-amine and Related Chemical Compounds
The construction of the dibenzylamine (B1670424) framework can be achieved through several established synthetic strategies. These methods primarily involve the formation of the crucial secondary amine linkage through either reductive amination or alkylation procedures.
Reductive Amination Strategies in Benzyl-(trimethoxybenzyl)-amine Synthesis
Reductive amination is a widely employed and efficient method for the synthesis of amines. wikipedia.orgrsc.org This one-pot reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, this strategy would involve the reaction of 2,3,4-trimethoxybenzaldehyde (B140358) with benzylamine (B48309), followed by reduction.
The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the secondary amine. youtube.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices in laboratory settings. wikipedia.orglibretexts.org Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or nickel, is also a highly effective method, particularly in industrial applications. google.comwipo.int The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. wikipedia.org
The synthesis of the starting material, 2,3,4-trimethoxybenzaldehyde, is an important consideration. It can be prepared from 1,2,3-trimethoxybenzene (B147658) through a Vilsmeier-Haack formylation reaction or from 2,3,4-trihydroxybenzaldehyde (B138039) via methylation. chemicalbook.comgoogle.comgoogle.com
Alkylation Approaches for N-Benzylated Amine Derivatives
An alternative and classical approach to forming the C-N bond in N-benzylated amine derivatives is through direct N-alkylation. libretexts.org This involves the reaction of a primary amine with an appropriate alkylating agent, such as an alkyl halide. In the context of synthesizing this compound, this could be achieved by reacting benzylamine with a 2,3,4-trimethoxybenzyl halide.
This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. google.com Common bases include alkali metal carbonates or hydroxides. google.com A challenge with this method is the potential for overalkylation, where the newly formed secondary amine reacts further with the alkylating agent to produce a tertiary amine. researchgate.netresearchgate.net Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to minimize this side reaction. google.com The use of amine hydrohalide salts can also help control selectivity towards monoalkylation. researchgate.net
The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents are often preferred for SN2 reactions. researchgate.net
Multicomponent Reactions and Heterocycle Formation Incorporating Trimethoxybenzyl Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently described, the trimethoxybenzyl moiety, derived from 2,3,4-trimethoxybenzaldehyde, can be incorporated into various heterocyclic structures through MCRs. For instance, the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can be employed to synthesize dihydropyrimidinones. nih.gov
Furthermore, the secondary amine functionality in this compound can serve as a precursor for the synthesis of various N-heterocycles. nih.gov Cyclization reactions, often involving intramolecular condensation or addition, can lead to the formation of five or six-membered rings. youtube.com The specific heterocycle formed would depend on the nature of the other functional groups present in the molecule or the reagents used for cyclization.
Modern Synthetic Techniques and Optimization Protocols
Continuous efforts in synthetic chemistry focus on developing more efficient, selective, and sustainable methods. This includes the exploration of advanced catalytic systems and the optimization of reaction conditions.
Catalytic Systems and Ligand Effects in Benzyl-(trimethoxybenzyl)-amine Synthesis
The efficiency and selectivity of both reductive amination and N-alkylation reactions can be significantly enhanced through the use of transition metal catalysts. rsc.orgnih.gov
For reductive amination, a range of catalysts based on both precious and non-precious metals have been developed. rsc.orgmdpi.com Platinum group metals, particularly palladium and platinum, are highly effective for the hydrogenation of imines. scite.airesearchgate.net More recently, catalysts based on more earth-abundant metals like nickel and iron have gained attention as more sustainable alternatives. mdpi.comnih.gov The nature of the catalyst support can also influence the reaction outcome. scite.ai
In N-alkylation reactions, particularly those employing alcohols as alkylating agents in a process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, ruthenium and iridium complexes have shown excellent catalytic activity. nih.govnih.gov The ligands coordinated to the metal center play a crucial role in determining the catalyst's performance. N-heterocyclic carbene (NHC) and pincer-type ligands have been particularly successful in this regard, offering high stability and activity. nih.govnih.gov The electronic and steric properties of the ligands can be fine-tuned to optimize the reaction for a specific substrate. nih.gov
Table 1: Comparison of Catalytic Systems for Amine Synthesis
| Reaction Type | Catalyst System | Ligand Type | Key Advantages |
| Reductive Amination | Pd/C, Pt/C | - | High efficiency, widely applicable. scite.airesearchgate.net |
| Reductive Amination | Ni-based catalysts | - | More sustainable, cost-effective. mdpi.comnih.gov |
| Reductive Amination | Fe-based catalysts | N-doped SiC support | Use of aqueous ammonia, reusable. nih.gov |
| N-Alkylation | Ru and Ir complexes | NHC, Pincer | High activity, broad substrate scope. nih.govnih.gov |
| N-Alkylation | Cu(I) complexes | Diamine, Phenoxide | Photoinduced, enantioselective potential. researchgate.net |
Influence of Solvent Systems and Reaction Conditions on Synthesis Efficiency
The choice of solvent and the optimization of reaction conditions such as temperature and pressure are critical for maximizing the yield and purity of the desired product. wpunj.edursc.org
In reductive amination, the solvent can significantly affect the reaction pathway and selectivity. wpunj.edu For instance, in some catalytic systems, methanol (B129727) has been identified as an optimal solvent, promoting both imine formation and hydrogenation. wpunj.edu In other cases, aprotic polar solvents like THF or environmentally benign options such as ethyl acetate (B1210297) have been shown to be effective. acsgcipr.orgrsc.orgredalyc.org The removal of water formed during imine formation can also be crucial to drive the equilibrium towards the product. youtube.com
For N-alkylation reactions, the solvent choice depends on the specific mechanism. For SN2 reactions with alkyl halides, polar aprotic solvents are generally preferred. researchgate.net In catalytic N-alkylation with alcohols, the choice of solvent can influence catalyst stability and activity. researchgate.net
Temperature is another key parameter. While some modern catalytic systems can operate at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate. rsc.orgrsc.org In catalytic hydrogenations, hydrogen pressure is also a critical variable to control. google.com
Table 2: Effect of Solvents on Reductive Amination Efficiency
| Solvent Class | Example Solvents | General Effect on Reductive Amination |
| Protic | Methanol, Ethanol | Can act as both solvent and hydrogen source in some systems; methanol often shows high efficiency. wpunj.edu |
| Aprotic Polar | Dioxane, Tetrahydrofuran (THF) | Generally good solvents for imine formation and reduction. wpunj.eduredalyc.org |
| Aprotic Apolar | Toluene, Cyclohexane | Can be used, but may result in lower reaction rates compared to polar solvents. wpunj.edu |
| Chlorinated | Dichloromethane, 1,2-Dichloroethane | Historically used but are now being replaced by greener alternatives. acsgcipr.orgrsc.org |
| Green Solvents | Ethyl Acetate, Water | Increasingly preferred for environmental reasons; water can be effective in some catalytic systems. rsc.orgchemicalbook.com |
Microwave-Assisted Synthetic Routes for Benzyl-(trimethoxybenzyl)-amines
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, often under environmentally benign conditions. mdpi.comnih.gov This technology is particularly effective for reactions such as reductive amination and nucleophilic substitution, which are commonly employed for the synthesis of benzyl-(trimethoxybenzyl)-amines. mdpi.comacs.org The primary advantage of microwave heating lies in its direct and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes and minimize the formation of byproducts. harvard.edusphinxsai.com
Reductive amination, a cornerstone in amine synthesis, benefits significantly from microwave irradiation. researchgate.net This method typically involves the reaction of a benzaldehyde (B42025) derivative with an amine to form an imine, which is subsequently reduced to the target amine. harvard.edu Microwave energy can expedite both the imine formation and the reduction steps. mdpi.comharvard.edu For instance, the synthesis of various benzylamine derivatives has been achieved with high efficiency using microwave-assisted reductive amination protocols. These protocols often employ heterogeneous catalysts, such as Palladium on carbon (Pd/C) or recyclable magnetic nanoparticles, which are compatible with microwave conditions and contribute to greener chemical processes. acs.orgmdpi.com
In one documented approach, microwave irradiation was used to synthesize 2,4-dimethoxybenzylaminotriazines, which are structurally related to the target compound. The reaction of a disubstituted triazine with 2,4-dimethoxybenzylamine (B23717) was completed in just 5-10 minutes at 150°C, demonstrating a significant rate enhancement compared to conventional heating. arkat-usa.org Another study highlights the non-thermal effects of microwaves in accelerating reductive amination, achieving reaction completion in 4 hours at room temperature, a process that would typically take 72 hours. harvard.edu
The table below summarizes representative findings in microwave-assisted synthesis relevant to benzyl-(trimethoxybenzyl)-amines and their analogues.
Table 1: Microwave-Assisted Synthesis of Benzylamine Analogues
| Reactants | Methodology | Catalyst/Reagents | Conditions | Product | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| 6-chloro-2,4-bis-(2-pyrazol-1-ylphenylamine)-1,3,5-triazine and 2,4-dimethoxybenzylamine | Nucleophilic Substitution | - | Microwave, 50W, 150°C, 5 min | N-(2,4-Dimethoxybenzyl)-N´,N´´-bis-(2-pyrazol-1-ylphenyl)-1,3,5-triazine-2,4,6-triamine | 57% | arkat-usa.org |
| Dextran and N-Boc-ethylenediamine | Reductive Amination | Sodium cyanoborohydride | Microwave, Room Temp, 4 h | Dextran-N-Boc-ethylenediamine conjugate | Significantly enhanced rate | harvard.edu |
| Raspberry ketone and Octopamine | Reductive Amination | Pt/C or Rh/C, H₂ | Microwave, 50°C, 10 bar H₂, 3 h | Ractopamine:HCl | High conversion and selectivity | mdpi.comresearchgate.net |
| Various aryl aldehydes and ketones | Reductive Amination | Fe₃O₄@SiO₂-Ni, Aqueous NH₃ | Microwave | Primary amines | Good to excellent conversions | acs.org |
Stereochemical Control and Considerations in the Synthesis of this compound Derivatives
The synthesis of specific stereoisomers of this compound derivatives is crucial when these compounds are intended for applications where chirality dictates biological activity. Achieving stereochemical control in the synthesis of such molecules, which often possess a chiral center at the carbon atom adjacent to the nitrogen, presents a significant synthetic challenge. Key strategies to address this include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.
One effective method involves the use of chiral auxiliaries, such as (R)-α-methylphenethylamine. google.com In this approach, a prochiral ketone, like p-methoxyphenylacetone, reacts with the chiral auxiliary to form a chiral imine. Subsequent diastereoselective reduction, often through hydrogenation catalyzed by agents like Pt/C, establishes the desired stereocenter. The chiral auxiliary can then be removed in a later step, for instance, through hydrogenolysis with a Pd/C catalyst, to yield the enantiomerically enriched target amine. google.com This methodology has been successfully applied to produce chiral amines with high enantiomeric excess (ee). google.com
Another powerful strategy is asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral N-benzylic compounds, Ni/photoredox dual catalysis has emerged as a state-of-the-art method. nih.gov This process can facilitate the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using chiral bi-oxazoline (BiOX) ligands, yielding products with good to excellent enantioselectivity. nih.gov While not directly applied to this compound itself in the cited literature, this approach represents a promising avenue for the stereoselective synthesis of its derivatives.
The development of stereoselective methods is critical as different enantiomers of a compound can have vastly different pharmacological effects. For example, in the case of the anti-asthma drug formoterol, the (R,R)-isomer is significantly more active and less toxic than the other stereoisomers. google.com The synthesis of key chiral intermediates for such drugs often relies on these stereocontrolled reactions. google.com
The table below details findings related to stereochemical control in the synthesis of benzylamine derivatives.
Table 2: Stereoselective Synthesis of Benzylamine Derivatives
| Target/Analogue | Methodology | Key Reagents/Catalysts | Key Features | Outcome | Reference |
|---|---|---|---|---|---|
| (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine | Chiral Auxiliary Synthesis | (R)-α-methylphenethylamine (chiral auxiliary), Pt/C, Pd/C | Diastereoselective reductive amination followed by removal of the auxiliary. | High yield and stereoselectivity (98.0% ee for a downstream product). | google.com |
| Chiral N-Benzylic Heterocycles | Asymmetric C(sp²)-C(sp³) Cross-Coupling | Ni/photoredox dual catalysis, Chiral BiOX ligands (L1 or L2) | Forms enantiomerically enriched N-benzylic compounds from aryl bromides. | Good to excellent enantioselectivity (up to 97% ee). | nih.gov |
| Nitrogen-containing compounds with enhanced stereochemical purity | Chiral Auxiliary Method | α-substituted benzylamine chiral auxiliaries | Delivers a nitrogen atom while creating an asymmetric bias. The auxiliary is removable. | Formation and separation of diastereomeric intermediates. | google.com |
Chemical Reactivity and Mechanistic Investigations of Benzyl 2,3,4 Trimethoxy Benzyl Amine
Fundamental Reaction Pathways of Benzyl-(trimethoxybenzyl)-amine Scaffolds
The reactivity of Benzyl-(2,3,4-trimethoxy-benzyl)-amine can be understood by considering the distinct reactive sites within its structure: the secondary amine, the two benzylic C-H bonds, and the two aromatic rings.
Oxidative Transformations of Amine and Benzyl (B1604629) Moieties
The amine and benzylic positions of this compound are susceptible to oxidation. A common transformation is the oxidative N-debenzylation, which can proceed through different mechanisms depending on the oxidant used.
One general mechanism for oxidative debenzylation involves the formation of a bromo radical from an alkali metal bromide and an oxidant like Oxone®. This radical abstracts a hydrogen atom from the benzylic position to generate a benzyl radical intermediate. This intermediate is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield the debenzylated amine and the corresponding benzaldehyde (B42025). acs.org
Proposed Mechanism for Oxidative Debenzylation:
Generation of Bromo Radical: MBr + Oxidant → M⁺ + Br• + Oxidant⁻
Hydrogen Abstraction: R-CH₂-NH-R' + Br• → R-CH•-NH-R' + HBr
Oxidation to Iminium Cation: R-CH•-NH-R' → [R-CH=NH⁺-R'] + e⁻
Hydrolysis: [R-CH=NH⁺-R'] + H₂O → R-CHO + R'-NH₂ + H⁺
Enzymatic systems, such as cytochrome P450, can also catalyze the oxidative N-debenzylation of N-benzyl-N-substituted benzylamines. This process is believed to proceed via an electron transfer from the amine to the enzyme's active site, forming a nitrogen radical cation. Subsequent proton loss and hydroxylation lead to an unstable α-hydroxyamine, which then fragments into a benzaldehyde and a primary amine. researchgate.netdntb.gov.ua
The oxidation of benzylamines can also lead to the formation of imines. For instance, the photocatalytic oxidation of benzylamine (B48309) in the presence of a hydrophilic covalent organic framework has been shown to produce N-benzylidenebenzylamine. rsc.org The reaction conditions can be tuned to favor either the imine or the corresponding nitrile.
Reductive Processes Involving Benzyl-(trimethoxybenzyl)-amine Derivatives
The most common reductive process for compounds with a benzyl-amine linkage is catalytic hydrogenolysis. This reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen. The N-benzyl group is cleaved to yield the corresponding primary amine and toluene. researchgate.net
The efficiency of this reaction can be influenced by the presence of other functional groups and the reaction conditions. For instance, the combination of Pd/C with a solid acid catalyst like niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions. nih.gov This is particularly relevant for complex molecules where harsh conditions might affect other functionalities.
Another important reductive process is reductive amination, which is a primary method for synthesizing secondary amines like this compound. This reaction involves the condensation of an aldehyde (e.g., 2,3,4-trimethoxybenzaldehyde) with a primary amine (e.g., benzylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed, with catalytic hydrogenation being a common choice. acs.orgnih.gov The use of imine reductases (IREDs) has emerged as a powerful biocatalytic approach for the asymmetric reduction of imines, offering high stereoselectivity. rsc.orgresearchgate.net
Below is a table summarizing typical conditions for the synthesis of a related compound, N-benzyl-p-methoxybenzylamine, via reductive amination.
Table 1: Synthesis of N-benzyl-p-methoxybenzylamine via Reductive Amination
| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Anisaldehyde | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 95 | N/A |
Note: Data presented is for a structurally related compound and serves as an illustrative example.
Substitution Reactions on Aromatic and Aliphatic Positions
The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The trimethoxy-substituted ring is highly activated towards electrophiles due to the strong electron-donating effect of the methoxy (B1213986) groups. Conversely, the unsubstituted benzyl ring is less activated.
The directing effect of the substituents on the trimethoxybenzyl ring is crucial for predicting the outcome of EAS reactions. Methoxy groups are ortho, para-directing. In a 1,2,3-trimethoxybenzene (B147658) system, the positions for electrophilic attack are influenced by the combined electronic and steric effects of the three methoxy groups. Studies on the electrophilic substitution of 1,2,3-trimethoxybenzene have shown that substitution often occurs at the positions para to the C1 and C3 methoxy groups, which are the C4 and C6 positions, respectively, if sterically accessible. acs.org For the 2,3,4-trimethoxybenzyl moiety, the most likely positions for electrophilic attack would be C5 and C6 of the aromatic ring.
The unsubstituted benzyl ring can also undergo EAS, with the alkylamino substituent being an activating, ortho, para-directing group. minia.edu.eglibretexts.org However, under acidic conditions required for many EAS reactions, the nitrogen atom can be protonated, converting the substituent into a deactivating, meta-directing group.
Nucleophilic substitution can occur at the benzylic positions, particularly if a leaving group is introduced. However, direct nucleophilic substitution on the C-H bonds is not a typical reaction pathway unless activated by specific reagents.
Regioselectivity and Stereoselectivity in Chemical Reactions of Benzyl-(trimethoxybenzyl)-amines
Regioselectivity in electrophilic aromatic substitution is primarily governed by the electronic effects of the substituents on the aromatic rings. As mentioned, the three methoxy groups on one ring strongly activate it and direct incoming electrophiles to specific positions. A study on the reaction of 1,2,3-trimethoxybenzene with adipoyl chloride in the presence of AlCl₃ showed the formation of 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione, indicating acylation at the C4 position of the trimethoxybenzene ring. nih.gov This suggests a high degree of regiocontrol in Friedel-Crafts type reactions.
Stereoselectivity becomes a key consideration in reactions that create a new chiral center. For instance, the reduction of an imine derived from a prochiral ketone and a benzylamine can lead to a chiral secondary amine. The use of chiral reducing agents or catalysts, such as engineered imine reductases (IREDs), can achieve high enantioselectivity. acs.orgnih.govresearchgate.net The steric bulk of both the amine and the ketone substrate can significantly influence the stereochemical outcome of the reduction. acs.org
Characterization and Dynamics of Reactive Intermediates
The investigation of reaction mechanisms often involves the detection and characterization of transient or unstable intermediates.
Spectroscopic Probing of Transient Species
In the oxidation of benzylamines, several reactive intermediates have been proposed and, in some cases, spectroscopically observed. As discussed, the oxidation can proceed through a nitrogen radical cation or a benzylic radical. acs.orgresearchgate.net These species are typically short-lived and require specialized techniques for their detection.
Transient absorption spectroscopy is a powerful tool for studying such fleeting intermediates. edinst.com In this technique, a sample is excited by a short laser pulse (pump pulse), and the resulting changes in absorption are monitored by a second, time-delayed pulse (probe pulse). By varying the delay between the pump and probe pulses, the formation and decay of transient species can be followed on timescales ranging from femtoseconds to milliseconds. For example, transient absorption spectroscopy has been used to study the excited-state dynamics and reaction intermediates of various organic molecules, including those with structures related to the benzyl and aminobenzonitrile moieties present in this compound. nih.govprinceton.eduresearchgate.net While no specific transient absorption data for this compound is available, studies on similar systems suggest that intermediates like radical cations would have distinct absorption spectra that could be monitored to elucidate reaction mechanisms.
NMR spectroscopy can also be used to detect more stable intermediates or to follow the kinetics of a reaction, providing indirect evidence for the presence of transient species. For example, ¹H NMR has been used to monitor the conversion of benzylamine to benzylimine during photocatalytic oxidation. rsc.org
Influence of Electronic Structure on Reaction Mechanisms
The electronic architecture of this compound is the primary determinant of its chemical reactivity and the mechanisms through which it engages in reactions. The key features are the electron-donating trimethoxybenzyl group, the unsubstituted benzyl group, and the central secondary amine nitrogen.
The three methoxy (-OCH₃) substituents on one of the phenyl rings are powerful electron-donating groups (EDGs). Their influence stems predominantly from a strong positive resonance effect (+R), where the oxygen lone pairs delocalize into the aromatic π-system, significantly increasing the electron density of the ring. This is partially offset by a weaker negative inductive effect (-I) due to the higher electronegativity of oxygen compared to carbon. However, the resonance effect is dominant, rendering the 2,3,4-trimethoxyphenyl ring exceptionally electron-rich.
This asymmetric electronic distribution has several important consequences for the molecule's reactivity:
Nucleophilicity of the Nitrogen Atom: The secondary amine's nitrogen atom possesses a lone pair of electrons, making it a nucleophilic center. The electron-donating character of the adjacent 2,3,4-trimethoxybenzyl group increases the electron density on this nitrogen, thereby enhancing its nucleophilicity and basicity compared to a simpler analogue like dibenzylamine (B1670424). This heightened nucleophilicity makes it more reactive towards electrophiles.
Reactivity of the Aromatic Rings: The 2,3,4-trimethoxyphenyl ring is highly "activated" towards electrophilic aromatic substitution (EAS) reactions due to its high electron density. Conversely, the unsubstituted phenyl ring exhibits standard reactivity for such transformations. The positions for electrophilic attack on the trimethoxy-substituted ring are, however, subject to steric hindrance from the methoxy groups and the bulky benzylamino side chain.
Stability of Benzylic Intermediates: The benzylic C-H bonds (those on the CH₂ groups adjacent to the nitrogen) are key reactive sites. Reactions that proceed via the formation of an intermediate at one of these positions are profoundly influenced by the electronic nature of the attached ring. The formation of a carbocation at the benzylic position of the 2,3,4-trimethoxybenzyl group is highly favored due to the exceptional stabilization provided by the three electron-donating methoxy groups through resonance. This stabilization of a positive charge makes reaction pathways involving a trimethoxybenzyl carbocation intermediate significantly more accessible than those involving the unsubstituted benzyl carbocation.
The following table summarizes the electronic influence of the key structural components on the molecule's reactivity.
| Molecular Fragment | Dominant Electronic Effect | Influence on Reactivity |
| 2,3,4-Trimethoxybenzyl Group | Strong Electron-Donating (+R > -I) | Increases nucleophilicity of the amine nitrogen. Strongly activates its aromatic ring for electrophilic attack. Highly stabilizes adjacent carbocation intermediates. |
| Benzyl Group | Neutral / Weakly Inductive | Serves as a standard aromatic system. Provides less stabilization for adjacent carbocation intermediates compared to the trimethoxybenzyl group. |
| Amine Nitrogen (N-H) | Nucleophilic / Basic Center | The primary site for reactions with acids and electrophiles. Its reactivity is enhanced by the attached electron-donating group. |
| α-C-H Bonds (on CH₂ groups) | Acidic / Prone to Oxidation | Key sites for C-H functionalization, often proceeding via oxidation to an iminium ion, which is facilitated by the electron-donating group. |
C-H Functionalization and Cross-Dehydrogenative Coupling Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, offering atom- and step-economical routes to complex molecules. wikipedia.org this compound is a particularly interesting substrate for such transformations due to its multiple, electronically distinct C-H bonds. The most reactive of these are the C(sp³)–H bonds adjacent to the nitrogen atom and the C(sp²)–H bonds on the electron-rich aromatic ring.
α-C(sp³)–H Functionalization and Cross-Dehydrogenative Coupling (CDC)
Cross-dehydrogenative coupling (CDC) is a powerful subclass of C-H functionalization that allows for the formation of a new bond between two C-H bonds (or a C-H and an X-H bond) under oxidative conditions, formally eliminating a molecule of hydrogen. wikipedia.org For secondary amines like this compound, CDC reactions typically proceed through the oxidation of the amine to an electrophilic iminium ion intermediate. This intermediate can then be trapped by a suitable nucleophile.
The electronic properties of this compound make it an excellent candidate for this chemistry. The electron-rich nature of the trimethoxybenzyl group facilitates the initial single-electron transfer (SET) or hydride abstraction required to form the iminium ion, lowering the activation energy for the process. rsc.org
Several synthetic strategies can be envisioned:
Intramolecular CDC for Heterocycle Synthesis: The compound is well-suited for intramolecular cyclization reactions to form substituted tetrahydroisoquinolines, a core structure in many natural products and pharmaceuticals. nih.govrsc.org In this scenario, oxidation would generate an iminium ion, which would then be attacked by the tethered, highly nucleophilic 2,3,4-trimethoxyphenyl ring in a Pictet-Spengler-type cyclization. The high electron density of the ring makes it a potent internal nucleophile for this transformation.
Intermolecular CDC Reactions: The iminium ion intermediate can also be trapped by an external nucleophile. This allows for the formation of a diverse array of products by coupling the amine with various partners such as carbon nucleophiles (e.g., nitroalkanes, malonates, indoles) or heteroatom nucleophiles. Research has demonstrated the feasibility of such couplings with a range of benzylamines. rsc.orgresearchgate.net
The table below outlines potential C-H functionalization and CDC strategies applicable to this compound, based on established methodologies for related compounds.
| Reaction Type | Target C-H Bond | Proposed Reagent/Catalyst System | Potential Product |
| Intramolecular CDC (Pictet-Spengler Type) | α-C(sp³)–H & Aromatic C(sp²)–H | Oxidant (e.g., DDQ, O₂, FeCl₃) | Substituted Tetrahydroisoquinoline |
| Intermolecular C-C Coupling | α-C(sp³)–H | Photocatalyst (e.g., Ir-complex) + Carbon Nucleophile | α-Substituted Amine |
| Intermolecular C-N Coupling | α-C(sp³)–H | Cu or Fe Catalyst + Amine/Amide Nucleophile | Aminal or α-Amino Amide |
| Aromatic C-H Arylation | Aromatic C(sp²)–H | Pd(OAc)₂ + Ligand + Arylboronic Acid | Ortho-arylated Benzylamine |
Advanced Spectroscopic and Analytical Characterization Techniques for Benzyl 2,3,4 Trimethoxy Benzyl Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural elucidation.
Proton (¹H) NMR: The ¹H NMR spectrum of Benzyl-(2,3,4-trimethoxy-benzyl)-amine would exhibit distinct signals corresponding to each unique proton environment. The protons of the unsubstituted benzyl (B1604629) group typically appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The two aromatic protons on the trimethoxy-substituted ring are expected to appear as two distinct doublets, influenced by the electron-donating methoxy (B1213986) groups. The three methoxy groups will present as sharp singlets, likely at slightly different chemical shifts due to their varied positions on the ring. The two methylene (B1212753) (CH₂) groups adjacent to the nitrogen atom would appear as singlets, with the benzylic protons deshielded by the aromatic rings. A broad singlet corresponding to the N-H proton is also expected, though its chemical shift can be variable.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, distinct signals are expected for each of the 17 carbons. The carbons of the unsubstituted phenyl ring typically resonate between 127 and 140 ppm. The carbons of the trimethoxy-substituted ring will have their chemical shifts significantly influenced by the oxygen atoms, appearing in the range of approximately 105-155 ppm. The three methoxy carbons will be found further upfield, typically between 55 and 62 ppm. The two benzylic carbons (Ar-CH₂-N) will resonate in the 45-55 ppm range.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |
| Trimethoxyphenyl-H5/H6 | 6.60 - 7.00 | Doublet | 1H |
| Trimethoxyphenyl-H5/H6 | 6.60 - 7.00 | Doublet | 1H |
| Ar-CH ₂-N | ~3.80 | Singlet | 2H |
| Ar-CH ₂-N | ~3.75 | Singlet | 2H |
| OCH₃ | ~3.90 | Singlet | 3H |
| OCH₃ | ~3.88 | Singlet | 3H |
| OCH₃ | ~3.85 | Singlet | 3H |
| N-H | Variable | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | ~139-140 |
| Phenyl CH | ~127-129 |
| Trimethoxyphenyl C-O | ~142, ~152, ~153 |
| Trimethoxyphenyl C (quaternary) | ~121-125 |
| Trimethoxyphenyl CH | ~107, ~124 |
| Ar-C H₂-N | ~50-54 |
| Ar-C H₂-N | ~47-51 |
| OCH₃ | ~56-61 |
Two-Dimensional NMR Techniques (COSY, HSQC) for Complex Structure Assignment
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons on the trimethoxy-substituted ring, confirming their connectivity. It would also show correlations among the protons of the unsubstituted benzyl ring. The absence of cross-peaks for the methylene and methoxy singlets would confirm they are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. This is invaluable for assigning carbon signals. nih.gov For the target molecule, an HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal. It would also connect the methylene proton signals to their respective methylene carbon signals and each methoxy proton singlet to its specific methoxy carbon. nih.gov
Strategies for Resolving Spectral Overlaps in Aromatic Regions
The ¹H NMR spectrum of this compound contains two distinct aromatic systems, which can lead to signal crowding and overlap in the 6.5-8.0 ppm region. rsc.org Several strategies can be employed to resolve these overlaps:
Higher Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz vs 400 MHz) increases chemical shift dispersion, often separating overlapping multiplets.
Solvent Effects: Changing the solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can induce differential shifts in the proton resonances, potentially resolving overlaps.
2D NMR Techniques: As mentioned, COSY can help trace the connectivity within each separate aromatic ring. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons that are two or three bonds away, helping to distinguish between the two aromatic rings based on their connectivity to the different benzylic carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information on molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules like amines. In positive ion mode, ESI-MS of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺. Given the molecular weight of 287.35 g/mol , this peak would appear at an m/z of 288.16. nih.gov The presence of this ion confirms the molecular weight of the compound. Depending on the conditions, a sodium adduct [M+Na]⁺ at m/z 310.14 might also be observed.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry measures the m/z with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of an ion. For this compound, HRMS would be used to confirm its molecular formula, C₁₇H₂₁NO₃. nih.gov
The theoretical exact mass of the protonated molecule [C₁₇H₂₂NO₃]⁺ is 288.15942. An experimental HRMS measurement matching this value would provide unambiguous confirmation of the elemental composition.
Fragmentation Analysis: When subjected to tandem mass spectrometry (MS/MS), the protonated molecular ion will fragment in a predictable manner. The most likely fragmentation pathway involves cleavage at the C-N bonds, which are the weakest points in the structure. Key expected fragment ions would include:
Benzylic cleavage: Loss of a benzyl radical to form an ion at m/z 182 (the trimethoxybenzylmethylaminium ion) or loss of a trimethoxybenzyl radical to form an ion at m/z 91 (the tropylium (B1234903) ion, a common fragment for benzyl-containing compounds).
Cleavage of the trimethoxybenzyl group: A fragment ion at m/z 181, corresponding to the [C₁₀H₁₃O₃]⁺ cation, is a highly probable and characteristic fragment.
Table 3: Predicted ESI-MS and HRMS Data for this compound
| Ion | Formula | Theoretical m/z (Monoisotopic) | Analysis Type |
| [M+H]⁺ | [C₁₇H₂₂NO₃]⁺ | 288.15942 | ESI-MS, HRMS |
| [M+Na]⁺ | [C₁₇H₂₁NNaO₃]⁺ | 310.14136 | ESI-MS |
| [C₁₀H₁₃O₃]⁺ | [C₁₀H₁₃O₃]⁺ | 181.08592 | Fragmentation |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05425 | Fragmentation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for separating and identifying components within a mixture. In the context of this compound analysis, GC-MS provides critical information on the molecule's structure through its characteristic fragmentation pattern upon electron ionization (EI).
When a molecule of this compound is subjected to a standard 70 eV electron beam in the MS source, it forms a molecular ion (M•+) which is often unstable. uni-saarland.de For amines, the molecular ion peak may be weak or absent. miamioh.edu Due to the presence of a nitrogen atom, the molecular ion of this compound (C₁₇H₂₁NO₃) would have an odd nominal molecular weight of 287, consistent with the Nitrogen Rule. whitman.edulibretexts.org
The fragmentation of the molecular ion is highly predictable and provides a structural fingerprint. The most dominant fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org For this compound, two primary α-cleavage events are expected:
Cleavage of the benzyl-methylene bond to form the tropylium cation (m/z 91), a very stable and common fragment for benzyl-containing compounds.
Cleavage of the trimethoxybenzyl-methylene bond to form the trimethoxybenzyl cation (m/z 181) or a related tropylium-like ion. The subsequent loss of formaldehyde (B43269) (CH₂O) from methoxy-substituted benzyl fragments is also a common pathway. ojp.gov
The iminium ions resulting from these cleavages are also highly characteristic. The fragmentation of the N-benzyl portion would yield an ion at m/z 106 (C₆H₅CH₂NH⁺), while cleavage from the other side would produce the trimethoxy-substituted iminium ion at m/z 196. Studies on related N-benzyl dimethoxyphenethylamines confirm that the primary fragment ions observed are typically the iminium cations. researchgate.netojp.gov The most stable fragment, often the base peak, arises from the cleavage that yields the most stabilized cation. miamioh.edu
A hypothetical fragmentation pattern for this compound is detailed in the table below.
| m/z (Daltons) | Proposed Fragment Ion | Notes on Fragmentation |
|---|---|---|
| 287 | [C₁₇H₂₁NO₃]⁺ | Molecular Ion (M⁺). Expected to be of low abundance. libretexts.org |
| 181 | [C₁₀H₁₃O₃]⁺ | Trimethoxybenzyl cation, resulting from cleavage of the C-N bond. |
| 166 | [C₉H₁₀O₃]⁺ | Resulting from rearrangement and loss of a methyl group from the m/z 181 fragment. |
| 151 | [C₈H₇O₃]⁺ | A common fragment for dimethoxybenzyl moieties, likely applicable here from further fragmentation. researchgate.net |
| 106 | [C₇H₈N]⁺ | Iminium ion from loss of the trimethoxybenzyl radical. |
| 91 | [C₇H₇]⁺ | Tropylium cation, a highly stable fragment from the benzyl group. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its secondary amine, aromatic rings, and ether linkages.
The key diagnostic absorptions are as follows:
N-H Stretch: As a secondary amine, a single, weak to medium intensity N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two bands, and tertiary amines, which show none. youtube.com
Aromatic C-H Stretch: The stretching of C-H bonds on the two aromatic rings typically appears at wavenumbers just above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹). libretexts.org
Aliphatic C-H Stretch: The methylene (CH₂) groups connecting the amine to the rings will show symmetric and asymmetric stretching vibrations in the 2800-2960 cm⁻¹ range. wpmucdn.com
C=C Aromatic Ring Stretch: A series of medium to weak absorptions between 1450 cm⁻¹ and 1600 cm⁻¹ are characteristic of carbon-carbon double bond stretching within the aromatic rings. libretexts.org
C-N Stretch: The stretching vibration for aromatic amines is typically strong and found in the 1250-1335 cm⁻¹ region. orgchemboulder.com
C-O Ether Stretch: The presence of the three methoxy (-OCH₃) groups will give rise to strong C-O stretching bands. Aromatic ethers typically show two distinct bands: an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1000-1075 cm⁻¹. youtube.com
N-H Bend: A broad, strong band due to N-H wagging may be observed in the 665-910 cm⁻¹ range for secondary amines. orgchemboulder.com
The table below summarizes the expected IR absorption bands for the molecule.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
|---|---|---|---|
| 3350 - 3310 | Secondary Amine (N-H) | Stretch | Weak to Medium |
| 3100 - 3000 | Aromatic C-H | Stretch | Weak to Medium |
| 2960 - 2850 | Aliphatic C-H (CH₂) | Stretch | Medium |
| 1600 - 1450 | Aromatic C=C | Ring Stretch | Medium to Weak |
| 1335 - 1250 | Aromatic C-N | Stretch | Strong |
| 1275 - 1200 | Aryl-O (Ether) | Asymmetric Stretch | Strong |
| 1075 - 1000 | Aryl-O (Ether) | Symmetric Stretch | Strong |
| 910 - 665 | Secondary Amine (N-H) | Bend (Wag) | Strong, Broad |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. This technique provides unambiguous proof of structure by mapping electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be calculated with high precision.
For this compound, a single-crystal X-ray diffraction experiment would first require growing a suitable, high-quality crystal of the compound. Once a crystal is mounted and exposed to an X-ray beam, the diffraction pattern is collected and analyzed to solve the structure. The resulting data would reveal:
Molecular Conformation: The exact spatial orientation of the benzyl and trimethoxybenzyl groups relative to each other.
Intermolecular Interactions: The packing of molecules within the crystal lattice, highlighting non-covalent interactions such as hydrogen bonding (between the N-H group of one molecule and a nitrogen or oxygen atom of a neighboring molecule) and van der Waals forces. Structural analyses of related benzylamine (B48309) salts have shown consistent hydrogen-bonding motifs. mdpi.com
Precise Geometric Parameters: Definitive measurements of all bond lengths and angles.
While specific crystallographic data for this compound is not publicly available, the table below presents representative data for a related substituted benzylamine derivative to illustrate the type of information obtained from such an analysis. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₆N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(2) |
| b (Å) | 11.456(2) |
| c (Å) | 11.567(2) |
| β (°) | 108.91(3) |
| Volume (ų) | 1268.4(4) |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.277 |
Chromatographic Methods for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like this compound. Coupling HPLC with a Diode Array Detector (DAD) provides a significant advantage, as it allows for the acquisition of UV-visible spectra for each eluting peak.
This dual information—retention time from the chromatography and spectral data from the DAD—is invaluable for:
Purity Assessment: The purity of the main compound peak can be assessed by comparing UV spectra across the peak. A pure peak will exhibit identical spectra at the upslope, apex, and downslope. researchgate.net
Impurity Identification: The UV spectrum of an impurity can give clues to its structure, especially regarding the nature of its chromophores (e.g., aromatic systems). nih.gov
Method Specificity: The ability to resolve the target analyte from potential impurities and degradation products demonstrates the method's specificity. rsc.org
For this compound, a reversed-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water (often with a pH modifier like phosphoric acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). wur.nl The detection wavelength would be set at a UV maximum for the compound, likely around 270-280 nm, to ensure high sensitivity, as determined by analyzing the full UV spectrum. Method validation would be performed to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). piwet.pulawy.pl
| Parameter | Typical Setting |
|---|---|
| Stationary Phase | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (0.1% Phosphoric Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | DAD, monitoring at 280 nm; spectral acquisition from 200-400 nm |
Computational and Theoretical Studies of Benzyl 2,3,4 Trimethoxy Benzyl Amine and Analogues
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties.
A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy, its most stable conformation. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of a molecule can be determined. For instance, in a study of a related heterocyclic compound, the optimized structure was the starting point for further spectroscopic and electronic property calculations. epstem.net The electronic structure, which describes the energies and spatial distributions of electrons, is also elucidated in this process, providing a basis for understanding the molecule's stability and reactivity.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. Green denotes areas of neutral potential. For example, in the analysis of 2-aminobenzimidazole, MEP maps help to identify the reactive sites and understand intermolecular interactions. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Theoretical calculations on analogous acridinedione derivatives have provided insights into their HOMO-LUMO energies. For instance, the HOMO and LUMO energies for 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione were calculated to be -5.5078 eV and -1.8307 eV, respectively, resulting in an energy gap of 3.6671 eV. nih.gov
Table 1: Frontier Molecular Orbital Energies for an Acridinedione Analogue
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO-1 | -5.8632 |
| HOMO | -5.5078 |
| LUMO | -1.8307 |
| LUMO+1 | -1.0100 |
| Energy Gap (LUMO-HOMO) | 3.6671 |
Data for 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione nih.gov
Fukui functions are used within DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density at a particular point in the molecule with respect to a change in the total number of electrons. Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity index (ω), are also calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. For example, a molecule with a high chemical hardness value is considered to be "hard" and less reactive. iucr.org
Wavefunction-Based Quantum Chemical Studies
While DFT is a widely used method, wavefunction-based quantum chemical methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer alternative approaches for studying molecular properties. These methods are often more computationally intensive but can provide higher accuracy for certain properties. They are based on solving the Schrödinger equation and can be systematically improved to approach the exact solution. While no specific wavefunction-based studies on Benzyl-(2,3,4-trimethoxy-benzyl)-amine were identified in the initial search, these methods represent a powerful avenue for future, more detailed computational investigations of this compound and its analogues.
Localized Orbital Locator (LOL) Analysis
The Localized Orbital Locator (LOL) is a computational tool used to analyze chemical bonding by describing the localization of electrons. researchgate.net Based on the kinetic-energy density, LOL provides a clear picture of bonding patterns, lone pairs, and the influence of core electrons. researchgate.net The topology of LOL is analyzed in terms of attractors, which correspond to regions of high electron localization, such as covalent bonds and lone pairs. researchgate.net
In computational studies of various organic molecules, LOL analysis helps to differentiate between single, double, and triple bonds and to understand bonding in more complex systems. researchgate.net For instance, in analyses of heterocyclic compounds, the Localized Orbital Locator has been utilized to evaluate the distribution of electron density and understand the nature of the bonds within the molecular framework. researchgate.netresearchgate.net This method provides a visual map of where electron pairs are most likely to be found, offering profound insight into the molecule's bonding characteristics. researchgate.net
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a widely used method for mapping the electron pair probability in a molecule's spatial coordinates. jussieu.frresearchgate.net It provides a quantitative measure of electron localization, with values ranging from 0 to 1. A value of 1 corresponds to perfect electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons or regions of low electron density. researchgate.net
The ELF analysis partitions the molecular space into basins of attractors, which are chemically intuitive regions such as atomic cores and valence shells (bonding and non-bonding). researchgate.netcanterbury.ac.uk This topological analysis allows for a detailed understanding of the nature of chemical bonds, from strong covalent interactions to weaker non-covalent ones. researchgate.netcanterbury.ac.uk In studies of complex organic molecules, ELF has been instrumental in:
Identifying Bonding Types: Distinguishing between covalent and ionic character in bonds.
Analyzing Delocalized Systems: Visualizing electron delocalization in aromatic rings.
Investigating Reaction Mechanisms: Tracking the changes in electron density during a chemical reaction.
For example, in studies of imidazole (B134444) derivatives and other heterocyclic systems, ELF analysis has provided valuable information about localized and delocalized electrons within the compounds. researchgate.net
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and function of molecules. The NCI analysis is a computational technique that visualizes and characterizes these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. researchgate.netresearchgate.net
This method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). By plotting the RDG against the electron density, it is possible to identify and color-code different types of non-covalent interactions on a 3D molecular map:
Strong, attractive interactions (e.g., hydrogen bonds) are typically shown in blue.
Weak, attractive interactions (e.g., van der Waals forces) appear in green.
Strong, repulsive interactions (e.g., steric clashes) are represented in red.
NCI analysis is a powerful tool for understanding how molecules like this compound and its analogues interact with themselves and with other molecules, which is fundamental for predicting crystal packing and ligand-receptor binding. researchgate.net Quantitative data can also be extracted by integrating the domains enclosed by the NCI isosurfaces. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule such as this compound, MD simulations provide crucial insights into its conformational landscape and dynamic behavior in different environments (e.g., in a solvent).
The process involves solving Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. From this trajectory, various properties can be analyzed:
Conformational Preferences: Identifying the most stable and frequently occurring three-dimensional structures.
Structural Stability: Assessing the stability of the molecule and its complexes over time, often analyzed via the root-mean-square deviation (RMSD). nih.gov
Flexibility: Pinpointing which parts of the molecule are rigid and which are flexible.
Radius of Gyration (rGyr): Calculating the "extendedness" or compactness of the molecule during the simulation. nih.gov
In studies of related triazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, confirming that the docked conformations remain stable within the biological target's binding site over a simulated timescale of nanoseconds. nih.gov A conformational analysis of a related benzyl-triazole compound revealed that the molecule adopts a different conformation in the solid state compared to its energy-minimized structure in the gas phase, highlighting the importance of intermolecular forces. nih.gov
In Silico Modeling for Molecular Interactions
In silico modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with biological targets, such as proteins or enzymes. biointerfaceresearch.com Molecular docking is a primary tool in this area, used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. biointerfaceresearch.com
The key objectives of in silico modeling for a compound like this compound include:
Binding Mode Prediction: Determining the most likely three-dimensional pose of the molecule within a protein's active site.
Binding Affinity Estimation: Calculating a scoring function to estimate the strength of the interaction (e.g., in kcal/mol).
Interaction Analysis: Identifying the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov
For example, molecular docking studies on analogues have been used to evaluate their biological potential by calculating binding energies with target proteins. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, both 2D and 3D, can be developed to correlate the structural features of a series of compounds with their biological activity, providing predictive models to guide the design of new, more potent analogues. nih.gov
Mechanistic Insights into in Vitro Biological Activities and Structure Activity Relationships of Benzyl 2,3,4 Trimethoxy Benzyl Amine Scaffolds
Elucidation of Molecular Target Interactions and Binding Mechanisms (In Vitro)
Enzyme Inhibition Mechanism Investigations
No studies investigating the inhibitory effects of Benzyl-(2,3,4-trimethoxy-benzyl)-amine on any specific enzymes were found. Consequently, there is no data to report on its mechanism of enzyme inhibition.
Receptor Binding Interaction Studies
There is no available literature detailing the binding of this compound to any physiological receptors. Therefore, information regarding its receptor interaction and binding mechanisms is not available.
Other Biomolecular Interaction Mechanisms
Investigations into other potential biomolecular interactions of this compound, such as interactions with DNA, RNA, or other proteins, have not been reported in the scientific literature.
Structure-Activity Relationship (SAR) Investigations in Vitro
Due to the lack of biological activity data for the parent compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies require a baseline of biological activity from a lead compound to compare against derivatives with modified chemical structures.
Influence of Methoxy (B1213986) Group Substitution Pattern on In Vitro Activity
Without any measured in vitro activity for this compound, the influence of the 2,3,4-trimethoxy substitution pattern on its biological effects remains uncharacterized. Comparative studies with isomers (e.g., 3,4,5-trimethoxy or other dimethoxy/monomethoxy analogs) that would elucidate the importance of this specific substitution pattern have not been published.
Impact of Benzyl (B1604629) Moiety Modifications on Biological Response Profiles
Similarly, the impact of modifying the unsubstituted benzyl group of this compound on its biological activity is unknown. Research on how substitutions on this benzyl ring would alter potential in vitro effects has not been undertaken.
Role of Amine Functional Group in Molecular Recognition and Activity
The secondary amine functional group within the this compound scaffold is a critical determinant of its potential biological activity and molecular recognition capabilities. This group's significance stems from its physicochemical properties, primarily its basicity and its ability to participate in hydrogen bonding.
As a basic center, the nitrogen atom can be protonated under physiological conditions, forming a positively charged benzylammonium cation. This capacity for ionization is crucial for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues, such as aspartate or glutamate, within the binding pocket of a biological target like an enzyme or receptor. These electrostatic interactions are fundamental for anchoring the ligand to its target and contribute significantly to binding affinity.
Furthermore, the amine group serves as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). This dual capacity allows it to form directional hydrogen bonds with various functional groups on the protein target, including backbone carbonyls and the side chains of amino acids like serine, threonine, asparagine, and glutamine. These hydrogen bonds are vital for defining the specific orientation of the molecule within the binding site, a key aspect of molecular recognition. The benzylamine (B48309) unit is a core structure in numerous pharmaceuticals, where its ability to engage in these interactions is frequently exploited to achieve desired therapeutic effects. rsc.org
Contributions of Heterocyclic Ring Systems to SAR
While this compound itself is a non-heterocyclic aromatic amine, its scaffold is a valuable building block for developing more complex molecules that incorporate heterocyclic ring systems. The introduction of heterocycles is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its interaction with biological targets, thereby influencing its structure-activity relationship (SAR).
The fusion or linkage of the benzylamine moiety to various heterocyclic systems can lead to significant changes in biological activity. For instance, benzimidazole (B57391), a bicyclic aromatic heterocycle, is a well-known pharmacophore that interacts with biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion chelation. researchgate.net Incorporating the benzylamine scaffold into a benzimidazole system can produce derivatives with a wide array of biological activities. researchgate.net
Similarly, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown that the nature of the aromatic and heterocyclic systems dramatically impacts potency. In one study, replacing a thiophene (B33073) ring with a phenyl ring led to a modest improvement in inhibitory activity against the USP1/UAF1 deubiquitinase. acs.org Further modifications, such as introducing a 1,2,3-triazole heterocycle, were also explored to optimize activity. acs.org This demonstrates that heterocyclic rings can serve as key recognition elements or as scaffolds to correctly orient other important functional groups, like the benzylamine portion, for optimal target engagement.
The table below summarizes findings from SAR studies on related structures, illustrating how different heterocyclic systems can influence the activity of compounds containing a benzylamine-like core.
| Core Heterocyclic System | General SAR Observation | Potential Impact on Benzylamine Scaffold | Reference |
|---|---|---|---|
| Pyrimidinyl | Modifications to the pyrimidine (B1678525) ring and its substituents significantly alter inhibitory potency against deubiquitinase enzymes. | Can act as a central scaffold to position the benzyl and substituted benzyl groups for optimal interaction with the target protein. | acs.org |
| Benzofuran (B130515) | Substitutions on the benzofuran ring system are critical for anticancer activity, influencing potency and selectivity. | Serves as a rigid core that can enhance binding through hydrophobic and aromatic interactions, with the benzylamine moiety providing key hydrogen bonding. | nih.gov |
| Benzimidazole | The benzimidazole core is structurally similar to natural purines and interacts with a wide range of biological targets. Its activity is highly dependent on the nature and position of substituents. | Combining with a benzylamine structure can create hybrid molecules that leverage the recognition properties of both pharmacophores. | researchgate.net |
In Vitro Microbial Metabolism Studies of Related Benzylamine Derivatives
While specific microbial metabolism studies on this compound are not extensively documented, the metabolic fate of this compound can be inferred from research on structurally related benzylamines and other substituted aromatic compounds. Microorganisms possess diverse enzymatic machinery capable of transforming aromatic compounds, often as a means of detoxification or to utilize them as carbon and energy sources. nih.gov
Identification of Microbial Degradation Pathways
The microbial degradation of benzylamine derivatives typically proceeds through several key enzymatic pathways. These pathways involve initial modifications to the amine or the aromatic rings, rendering the molecule more susceptible to further breakdown.
Oxidative Deamination: A primary degradation route for benzylamines involves the oxidation of the amine group. This can be catalyzed by monoamine oxidase or other amine oxidases, which convert the amine to an imine. The resulting imine is often unstable in aqueous environments and undergoes spontaneous hydrolysis to yield an aldehyde (e.g., benzaldehyde (B42025) or a substituted benzaldehyde) and a lower-order amine or ammonia. rsc.org
N-Dealkylation: For secondary amines like this compound, N-dealkylation is a common metabolic pathway. This process involves the enzymatic cleavage of one of the C-N bonds. Cleavage of the benzyl-nitrogen bond would yield benzylamine and 2,3,4-trimethoxybenzaldehyde (B140358), while cleavage of the trimethoxybenzyl-nitrogen bond would result in 2,3,4-trimethoxybenzylamine (B1330802) and benzaldehyde.
Aromatic Ring Hydroxylation: Microorganisms employ monooxygenase and dioxygenase enzymes to incorporate hydroxyl groups onto the aromatic rings. nih.gov This hydroxylation increases the water solubility of the compound and is often a prerequisite for subsequent ring cleavage. For the subject compound, this could occur on either the unsubstituted benzyl ring or the trimethoxy-substituted ring.
Ring Fission: Following hydroxylation, the aromatic ring can be cleaved by dioxygenase enzymes. This breaks open the stable ring structure, leading to the formation of aliphatic intermediates that can be funneled into central metabolic pathways like the Krebs cycle. nih.gov
Characterization of Microbial Metabolites
Based on the established degradation pathways for related compounds, a set of predictable metabolites can be characterized for the in vitro microbial metabolism of this compound. The identification of these metabolites is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
The table below outlines the potential microbial metabolites and the metabolic reactions from which they are derived.
| Potential Metabolite | Precursor | Metabolic Pathway | Reference |
|---|---|---|---|
| Benzaldehyde | This compound | N-Dealkylation / Oxidative Deamination | rsc.org |
| 2,3,4-Trimethoxybenzaldehyde | This compound | N-Dealkylation / Oxidative Deamination | rsc.org |
| Benzoic Acid | Benzaldehyde | Aldehyde Oxidation | nih.gov |
| 2,3,4-Trimethoxybenzoic Acid | 2,3,4-Trimethoxybenzaldehyde | Aldehyde Oxidation | nih.gov |
| Benzylamine | This compound | N-Dealkylation | rsc.org |
| 2,3,4-Trimethoxybenzylamine | This compound | N-Dealkylation | rsc.org |
| Hydroxylated Aromatic Derivatives | Parent Compound or Primary Metabolites | Aromatic Ring Hydroxylation | nih.gov |
Applications of Benzyl 2,3,4 Trimethoxy Benzyl Amine in Chemical Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Organic Synthesis
The structure of Benzyl-(2,3,4-trimethoxy-benzyl)-amine makes it a valuable precursor for the synthesis of more complex molecules. The secondary amine provides a reactive site for further functionalization, while the substituted aromatic rings can be modified or incorporated into larger molecular frameworks.
While direct application of this compound in the synthesis of specific commercial drugs is not widely documented, its structural components are found in various biologically active compounds. For instance, benzylamine (B48309) and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The trimethoxybenzyl moiety is also a key feature in several pharmacologically active molecules.
A related compound, N¹-(2,3,4-trimethoxybenzyl)-N²-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine, known as compound ALM-802, has been studied for its effects on physical performance. In animal studies, this derivative of 2,3,4-trimethoxybenzylamine (B1330802) demonstrated significant actoprotective activity, aiding in the restoration of physical performance after fatigue. nih.gov This suggests that the 2,3,4-trimethoxybenzylamine core, and by extension this compound, could serve as a scaffold for the development of new therapeutic agents.
The broader class of benzylisoquinoline alkaloids, which feature a benzyl (B1604629) group attached to a tetrahydroisoquinoline core, possess a wide range of pharmacological activities, including antimicrobial and anticancer properties. nih.gov The synthesis of these complex alkaloids often involves the coupling of a substituted phenylethylamine with a substituted phenylacetic acid or benzylamine derivative. The trimethoxy substitution pattern on one of the benzyl rings of this compound makes it a potential precursor for the synthesis of novel, highly functionalized isoquinoline (B145761) alkaloids.
| Potential Pharmaceutical Precursor Applications | Relevant Structural Moiety | Therapeutic Area |
| Novel isoquinoline alkaloids | Benzyl and Trimethoxybenzyl groups | Antimicrobial, Anticancer |
| Derivatives with actoprotective activity | 2,3,4-trimethoxybenzylamine core | Physical performance enhancers |
Role in the Development of Specialty Chemicals
The development of specialty chemicals often relies on building blocks that can impart specific properties such as thermal stability, UV resistance, or specific reactivity. While there is no direct evidence of this compound being used as a specialty chemical, its structure suggests potential. The amine functionality allows for its incorporation into various molecular structures, and the trimethoxy-substituted ring can influence the electronic and steric properties of the final product.
Contributions to Advanced Materials Design and Fabrication
The application of this compound in materials science is an area that remains largely unexplored. However, the presence of reactive functional groups and aromatic rings suggests potential for its use as a monomer or cross-linking agent in the synthesis of novel polymers.
There is no specific information available detailing the use of this compound in coatings and adhesives. In principle, the secondary amine could react with epoxy resins or isocyanates, which are common components of these materials. The bulky substituted benzyl groups could potentially enhance properties such as adhesion, chemical resistance, or thermal stability. Further research would be required to validate these potential applications.
Functionality as a Protecting Group in Specific Chemical Transformations (Benzyl Group Context)
The benzyl group is a widely used protecting group for amines, alcohols, and other functional groups in organic synthesis. It is generally stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis. The stability and lability of the benzyl group can be fine-tuned by introducing substituents on the aromatic ring.
Electron-donating groups, such as methoxy (B1213986) groups, on the benzyl ring generally make the protecting group more labile and easier to remove under milder acidic conditions or by oxidative cleavage. For example, the p-methoxybenzyl (PMB) group is more readily cleaved than the benzyl group. The presence of three methoxy groups in the 2,3,4-positions of one of the benzyl rings in this compound would be expected to significantly increase the lability of this substituted benzyl group. This would allow for its selective removal in the presence of an unsubstituted benzyl group, providing an orthogonal protection strategy in a multi-step synthesis.
Emerging Research Frontiers and Future Directions for Benzyl 2,3,4 Trimethoxy Benzyl Amine Research
Development of Novel and Sustainable Synthetic Strategies
The primary and most direct method for the synthesis of Benzyl-(2,3,4-trimethoxy-benzyl)-amine is the reductive amination of 2,3,4-trimethoxybenzaldehyde (B140358) with benzylamine (B48309). This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.
Table 1: Reactants for Reductive Amination
| Reactant | Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|
| 2,3,4-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | Aldehyde Component nih.gov |
This table outlines the primary starting materials for the standard synthesis of this compound.
While classic methods utilize reducing agents like sodium borohydride (B1222165) (NaBH₄), emerging research frontiers are focused on developing more sustainable and efficient strategies. acs.org Catalytic reductive aminations using molecular hydrogen (H₂) are at the forefront of green chemistry, offering high atom economy and avoiding stoichiometric metal hydride waste. nih.gov The development of novel homogeneous and heterogeneous catalysts, potentially based on non-precious metals, could make the synthesis of this compound more cost-effective and environmentally benign. nih.gov
Another promising frontier is the use of biocatalysis. Imine reductases (IREDs) are enzymes that can catalyze the reduction of imines to amines with high stereoselectivity and under mild, aqueous conditions. Screening a library of IREDs for the specific transformation of the imine formed from 2,3,4-trimethoxybenzaldehyde and benzylamine could lead to a highly efficient and sustainable manufacturing process. Such enzymatic methods align with the principles of green chemistry by reducing reliance on hazardous reagents and organic solvents. rsc.org
Advanced Computational Modeling for Predictive Design and Discovery
Computational chemistry offers powerful tools to predict the properties of this compound and to guide the discovery of new derivatives without immediate recourse to synthetic experimentation. mdpi.comorganic-chemistry.org The foundational computed properties of the molecule are available in public databases. cdnsciencepub.comnih.gov
Table 2: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁NO₃ | PubChem nih.gov |
| Molecular Weight | 287.35 g/mol | PubChem nih.gov |
| XLogP3 | 2.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
This table presents key physicochemical properties of the target molecule as computed by computational methods.
Future research can leverage more advanced computational techniques:
Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's three-dimensional geometry, electron distribution, and orbital energies (such as the HOMO-LUMO gap). libretexts.org This information provides fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. For this specific compound, DFT could elucidate how the three methoxy (B1213986) groups on one phenyl ring influence the electron density of the amine nitrogen and the adjacent benzylic positions, which is critical for predicting its reaction dynamics. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate variations in chemical structure with biological activity. acs.orgresearchgate.net Although no specific QSAR studies on this compound have been published, models could be developed using a virtual library of its derivatives. By systematically modifying substituents on either aromatic ring, a QSAR model could predict which structural features are crucial for a desired biological effect, thereby guiding the synthesis of more potent and selective compounds. acs.orgrsc.org The trimethoxy substitution pattern would be a key descriptor in such models.
Molecular Docking: If a potential biological target (such as an enzyme or receptor) is identified, molecular docking simulations can predict the binding mode and affinity of this compound to its active site. This technique is invaluable for hypothesis-driven drug discovery, allowing researchers to visualize potential interactions and prioritize which derivatives to synthesize for biological testing. The flexibility of the dibenzylamine (B1670424) backbone and the hydrogen bonding capacity of the amine and methoxy groups are features that would be central to such simulations.
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of this compound is dictated by its constituent functional groups: the secondary amine, the two benzylic C-H groups, and the two aromatic rings. While specific reactivity studies on this compound are limited, its transformation pathways can be predicted based on the known chemistry of related molecules. The electron-donating nature of the 2,3,4-trimethoxy substitutions is expected to significantly influence these reactions compared to unsubstituted dibenzylamine.
Table 3: Potential Chemical Transformations of this compound
| Reaction Type | Reagents/Conditions | Potential Product(s) |
|---|---|---|
| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Benzamide and/or benzoic acid derivatives |
| N-Dealkylation | Catalytic (e.g., Pd/C, H₂) or chemical (e.g., chloroformates) | Benzylamine and 2,3,4-trimethoxybenzylamine (B1330802) or their derivatives nih.govacs.orgnih.gov |
| α-Carbon Functionalization | Strong base (e.g., LDA) followed by electrophile | Substitution at the carbon atom adjacent to the nitrogen cdnsciencepub.com |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., HNO₃/H₂SO₄) | Substitution on the unsubstituted phenyl ring (meta-directing) or the trimethoxy-substituted ring (ortho/para-directing) libretexts.org |
This table summarizes potential reactions and their outcomes based on the functional groups present in the molecule.
Future research should focus on exploring these pathways experimentally. Of particular interest is the selective N-dealkylation , a crucial transformation in drug metabolism studies and for the synthesis of primary or alternative secondary amines. nih.govresearchgate.net Photoredox catalysis is an emerging mild method for such transformations. acs.org Furthermore, the selective functionalization of one of the benzylic positions could provide a route to more complex and structurally diverse molecules. researchgate.net The difference in the electronic nature of the two phenyl rings—one being electron-rich and the other neutral—could allow for regioselective electrophilic substitution, providing a pathway for further derivatization.
Deeper Elucidation of In Vitro Mechanistic Pathways of Interaction
While this compound has not been extensively profiled, its structural motifs are present in many biologically active compounds. The trimethoxyphenyl group, for instance, is a feature of several compounds with anticancer activity. mdpi.com The dibenzylamine scaffold is also explored in medicinal chemistry. This suggests that the molecule is a candidate for broad in vitro screening to uncover potential biological activities.
Future research should be directed toward a systematic in vitro evaluation. This would involve screening the compound against a panel of disease-relevant targets.
Table 4: Potential In Vitro Assays for Biological Profiling
| Assay Type | Potential Target Area | Rationale |
|---|---|---|
| Cytotoxicity Assays (e.g., MTT, SRB) | Anticancer | To assess antiproliferative effects against various cancer cell lines. researchgate.net |
| Antimicrobial Assays (e.g., MIC determination) | Anti-infective | To determine activity against a panel of pathogenic bacteria and fungi. researchgate.net |
| Enzyme Inhibition Assays | Specific diseases | To test for inhibition of key enzymes (e.g., kinases, proteases, oxidases) based on computational predictions or similarity to known inhibitors. mdpi.com |
| Receptor Binding Assays | Neurological/Metabolic disorders | To determine affinity for G-protein coupled receptors (GPCRs) or nuclear receptors. |
| Antioxidant Capacity Assays (e.g., DPPH, ABTS) | Oxidative Stress | To evaluate the ability to scavenge free radicals, a property often associated with phenolic and methoxy-aromatic compounds. mdpi.com |
This table lists representative in vitro assays that could be used to discover and characterize the biological activity of this compound.
Should any activity be discovered, the next critical step would be to elucidate the mechanism of action. This involves identifying the specific molecular target(s). Techniques such as thermal shift assays, affinity chromatography, and cellular target engagement studies could be employed. Understanding the specific interactions at a molecular level—for example, how the trimethoxybenzyl group fits into a binding pocket or how the amine nitrogen forms a key hydrogen bond—is essential for optimizing the structure for improved potency and selectivity.
Innovation in Materials Science Applications and Functionalization
The chemical structure of this compound makes it an intriguing, though unexplored, building block for materials science. The presence of a reactive secondary amine and two aromatic rings offers multiple points for polymerization or for grafting onto surfaces and existing polymers. mdpi.com
The primary amine group of benzylamine itself is used to create functional polymers like poly(vinyl benzylamine), which can act as a cross-linking agent for resins or be used in solid-phase synthesis. google.com By analogy, this compound could be explored in several innovative applications:
Functional Monomers: The secondary amine could potentially undergo reactions to create a polymerizable vinyl or acrylate (B77674) group, allowing it to be incorporated as a functional monomer. The resulting polymer would feature pendant dibenzylamine units, which could be used to chelate metals, catalyze reactions, or impart specific surface properties.
Polymer Surface Modification: The amine can be used to functionalize materials that have surface groups like epoxides or carboxylic acids. nih.gov Grafting this compound onto a polymer backbone could alter its surface energy, hydrophobicity, and biocompatibility. The trimethoxyphenyl group, in particular, could introduce unique electronic or recognition properties.
Development of Smart Materials: Polymers incorporating benzylamine moieties have been shown to exhibit thermo-responsive behavior (displaying a Lower or Upper Critical Solution Temperature, LCST/UCST). researchgate.net Incorporating the bulkier and more polar trimethoxybenzyl group could be a strategy to tune the phase transition temperature of such smart polymers for applications in sensors or controlled release systems.
Table 5: Potential Materials Science Applications
| Application Area | Role of this compound | Key Functional Groups |
|---|---|---|
| Specialty Polymers | As a functional monomer after modification. | Secondary Amine, Aromatic Rings |
| Surface Functionalization | Grafting agent for polymer films or nanoparticles. | Secondary Amine |
| Cross-linking Agent | To modify mechanical properties of epoxy resins or polyurethanes. | Secondary Amine |
| Thermo-responsive Materials | To tune the LCST/UCST properties of smart polymers. | Entire molecular structure |
This table outlines prospective applications of the title compound in the field of materials science, highlighting the chemical features that enable these roles.
The exploration of this compound in materials science is a completely open field, offering significant opportunities for innovation in creating new functional materials with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
